Benzo[b]thiophen-4-amine
Overview
Description
Benzo[b]thiophenes are aromatic heterocyclic compounds that consist of fused benzene and thiophene rings. These compounds are significant in various fields, including medicinal chemistry, where they exhibit a range of biological activities such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory properties. They are also used in the synthesis of organic photoelectric materials and as organic semiconductors .
Synthesis Analysis
The synthesis of benzo[b]thiophenes has been a subject of extensive research due to their wide applicability. A general and convenient synthesis of benzo[b]thiophenes and their derivatives has been developed, including methods that involve intramolecular cyclization of alkynes catalyzed by gold(I)-NHC complexes , and one-pot synthesis techniques using bromoenynes and o-alkynylbromobenzenes . Additionally, a one-pot procedure for synthesizing benzo[b]thiophenes from o-halo-ethynylbenzene precursors has been described, which is capable of producing various substituted derivatives10. Another efficient one-pot synthesis involves base-mediated condensation followed by intramolecular copper-catalyzed arylthiolation .
Molecular Structure Analysis
The molecular structures of benzo[b]thiophenes have been characterized by single-crystal X-ray analysis, revealing that they possess completely planar structures packed in a herringbone arrangement . This planarity is crucial for their electronic properties and their application in organic semiconductors.
Chemical Reactions Analysis
Benzo[b]thiophenes undergo various chemical reactions that modify their structure and properties. For instance, 2-(secondary amino)benzo[b]thiophenes can react with acetyl chloride to yield acetyl derivatives, and they can also undergo bromination and nitration . Furthermore, the synthesis of 2-aryl-3-substituted benzo[b]thiophenes has been achieved through aromatic nucleophilic substitution reactions and Heck-type coupling .
Physical and Chemical Properties Analysis
The physicochemical properties of benzo[b]thiophenes have been studied using techniques such as cyclic voltammetry (CV) and UV-vis spectroscopy. These studies help in understanding the electrochemical behavior and optical properties of the compounds, which are essential for their application in electronic devices .
Scientific Research Applications
Photochemical Properties
Benzo[b]thiophene compounds have been explored for their photochemical behavior. The photochemical reactions of benzo[b]thiophenes, such as the formation of adducts or dimers, have been studied, highlighting their potential in photochemical applications (Buquet et al., 1981).
Chemical Reactivity and Synthesis
Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry due to their wide spectrum of pharmacological properties. The reactivity of benzo[b]thiophene-2(3H)one, a related compound, under various conditions has been investigated, showing the versatility of benzo[b]thiophene compounds in chemical synthesis (Vesterager et al., 1973). Benzo[b]thiophenes are also important intermediates in the synthesis of various organic compounds, including those with antibacterial, antifungal, and anti-inflammatory properties (Isloor et al., 2010).
Advanced Material Applications
Benzo[b]thiophene derivatives have been used as organic photoelectric materials and organic semiconductors. The synthesis and application of benzo[b]thiophenes in these fields have attracted significant research interest due to their versatility and utility in advanced material sciences (Duc, 2020).
Biological Activities
The biological activities of benzo[b]thiophene-containing molecules have been a subject of intense study. These molecules have shown a wide range of pharmacological properties, including antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. Their use in medicinal chemistry highlights the importance of benzo[b]thiophene derivatives in the development of new therapeutic agents (Isloor et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzothiophen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMXPESEXLQKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305395 | |
Record name | 4-Aminobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-4-amine | |
CAS RN |
17402-83-4 | |
Record name | Benzo[b]thiophen-4-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophen-4-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzo[b]thiophen-4-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDV33TF5QA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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